Superior Anti-MRSA USA300 Potency: DFTamP1 vs. Natural Temporin-1CEb
DFTamP1 demonstrates a 5.2-fold lower minimum inhibitory concentration (MIC) against S. aureus compared to the natural frog skin peptide temporin-1CEb. Specifically, DFTamP1 inhibits the clinically relevant community-associated MRSA strain USA300 at 3.1 µM [1], whereas temporin-1CEb exhibits an MIC of 16 µM against S. aureus . This differential is particularly meaningful given that temporin-1CEb is often used as a benchmark for natural AMP activity.
| Evidence Dimension | Antimicrobial potency (MIC) |
|---|---|
| Target Compound Data | 3.1 µM against MRSA USA300 |
| Comparator Or Baseline | Temporin-1CEb: 16 µM against S. aureus |
| Quantified Difference | 5.2-fold lower MIC (improved potency) |
| Conditions | In vitro broth microdilution assay; bacterial strain specified. |
Why This Matters
Lower MIC indicates higher potency, enabling reduced compound usage, lower cost per experiment, and potentially improved therapeutic windows in downstream translational studies.
- [1] Mishra B, Wang G. Ab initio design of potent anti-MRSA peptides based on database filtering technology. J Am Chem Soc. 2012;134(30):12426-12429. (MIC data for DFTamP1 against USA300). View Source
